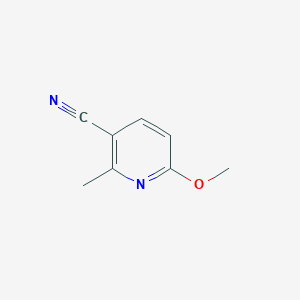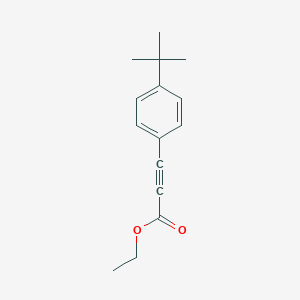
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride is a chemical compound belonging to the class of acridines Acridines are organic compounds containing a linear tricyclic structure with two benzene rings joined by a pyridine ring
准备方法
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the carboxamide group and the dimethylaminoethyl side chain. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridine core or the side chains.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with DNA and proteins, making it a candidate for drug development. In medicine, it has been investigated for its potential anti-tumor properties, particularly in the treatment of certain cancers. Additionally, it has industrial applications in the development of dyes and pigments.
作用机制
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing. The pathways affected by this compound are primarily those related to cell proliferation and survival, making it a potential anti-cancer agent.
相似化合物的比较
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride can be compared to other acridine derivatives, such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide and 9-aminoacridine-4-carboxamide. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
100113-03-9 |
|---|---|
分子式 |
C19H24Cl2N4O |
分子量 |
395.3 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI 键 |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
| 100113-03-9 | |
同义词 |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


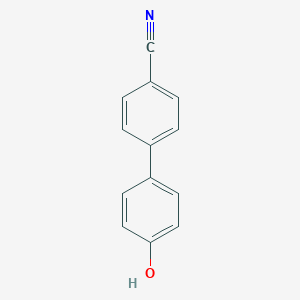
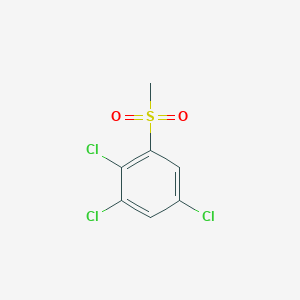


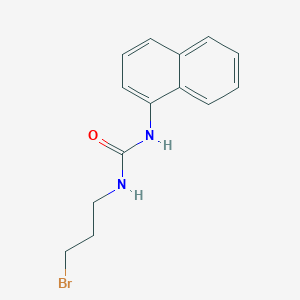
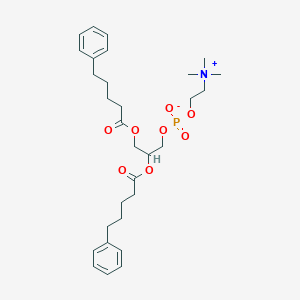
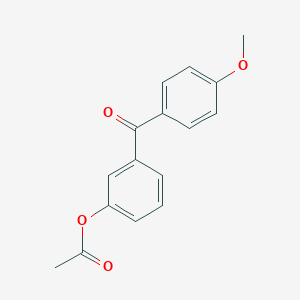


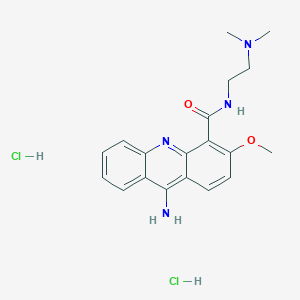
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)

